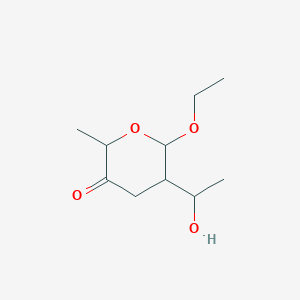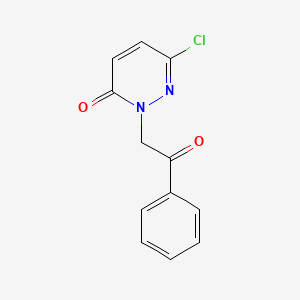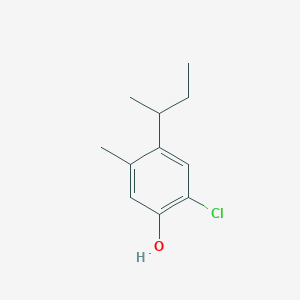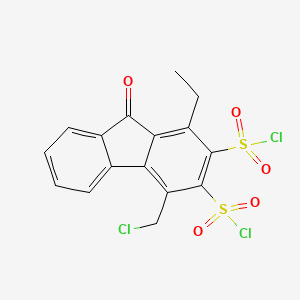
4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a fluorene backbone substituted with chloromethyl, ethyl, and disulfonyl dichloride groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride typically involves multi-step organic reactions. One common method includes the chloromethylation of a fluorene derivative, followed by sulfonation and chlorination steps. The reaction conditions often require the use of catalysts such as dibenzoyl peroxide and solvents like dichloromethane. The process may involve heating and controlled addition of reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. The final product is typically purified through crystallization or distillation techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding alcohols or thiols.
Addition Reactions: The double bonds in the fluorene backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted fluorene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function . The sulfonyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane: A simple chlorinated solvent with similar reactivity but different applications.
Benzyl Chloride: Another chloromethyl compound used in organic synthesis with distinct properties.
Xylylene Dichloride: A compound with similar chloromethyl groups but different structural features and applications.
Uniqueness
4-(Chloromethyl)-1-ethyl-9-oxo-9H-fluorene-2,3-disulfonyl dichloride is unique due to its combination of functional groups and the fluorene backbone, which imparts specific reactivity and applications not found in simpler chloromethyl compounds. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
63382-53-6 |
|---|---|
Fórmula molecular |
C16H11Cl3O5S2 |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-ethyl-9-oxofluorene-2,3-disulfonyl chloride |
InChI |
InChI=1S/C16H11Cl3O5S2/c1-2-8-13-12(9-5-3-4-6-10(9)14(13)20)11(7-17)16(26(19,23)24)15(8)25(18,21)22/h3-6H,2,7H2,1H3 |
Clave InChI |
YXCPUIPVLOIWPE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=C(C(=C1S(=O)(=O)Cl)S(=O)(=O)Cl)CCl)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


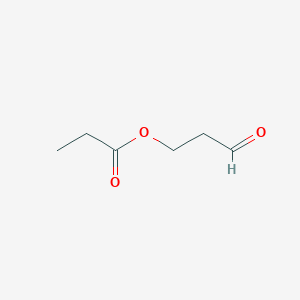

phosphanium iodide](/img/structure/B14506012.png)
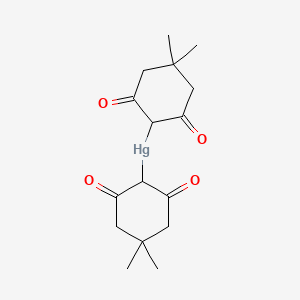
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
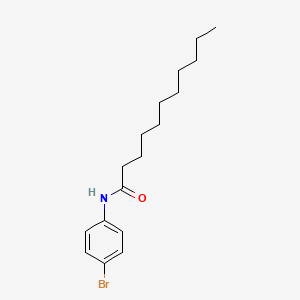
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
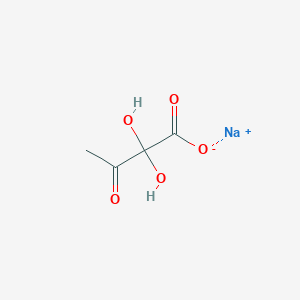
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

